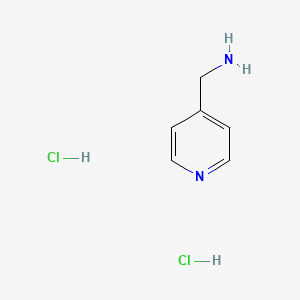

Pyridin-4-ylmethanamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.2ClH/c7-5-6-1-3-8-4-2-6;;/h1-4H,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTITPMLZPPLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481888 | |

| Record name | AGN-PC-0NI77K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18205-56-6 | |

| Record name | AGN-PC-0NI77K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways to Pyridin-4-ylmethanamine Dihydrochloride (B599025)

Traditional synthesis of Pyridin-4-ylmethanamine dihydrochloride relies on robust and well-documented chemical transformations, primarily reductive amination, nitrile reduction, and multi-step sequences starting from common pyridine (B92270) derivatives.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, offering a direct route from a carbonyl compound to an amine. In the context of Pyridin-4-ylmethanamine, this strategy commences with pyridine-4-carbaldehyde. The process involves the initial reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. The final step involves treatment with hydrochloric acid to isolate the stable dihydrochloride salt.

The efficiency of this one-pot process is a significant advantage, as it avoids the need to isolate the often-unstable imine intermediate. researchgate.net A variety of reducing agents can be employed for this transformation, each with its own profile of reactivity and selectivity. Borohydride (B1222165) reagents are particularly common.

Pyridine-4-carbaldehyde is a readily available starting material for this process. wikipedia.orgsigmaaldrich.com The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Table 1: Reagents for Reductive Amination of Pyridine-4-carbaldehyde

| Component | Example Reagents | Role |

|---|---|---|

| Carbonyl Source | Pyridine-4-carbaldehyde | Aldehyde precursor |

| Amine Source | Ammonia, Ammonium (B1175870) Acetate (B1210297) | Provides the nitrogen atom for the amine |

| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Borane-pyridine complex | Reduces the intermediate imine to an amine wikipedia.org |

| Solvent | Methanol, Ethanol | Dissolves reactants and facilitates the reaction |

Nitrile Reduction Approaches

The reduction of a nitrile group is one of the most prevalent and efficient methods for synthesizing Pyridin-4-ylmethanamine. This pathway starts with 4-cyanopyridine (B195900), which is also known as isonicotinonitrile. chemicalbook.com The carbon-nitrogen triple bond of the nitrile is hydrogenated, typically using a metal catalyst, to yield the primary aminomethyl group. The resulting amine is then converted to its dihydrochloride salt.

This method is widely used due to the high yields and the commercial availability of 4-cyanopyridine. chemicalbook.com The reduction can be achieved through various means, including catalytic hydrogenation and electrochemical methods. Catalytic hydrogenation using agents like Raney nickel or palladium on carbon is highly effective. nih.gov The reaction is often conducted in the presence of ammonia to suppress the formation of secondary amine byproducts. nih.gov An alternative approach involves the electrochemical reduction of 4-cyanopyridine in an acidic medium, which can directly yield the amine salt. google.com

Table 2: Conditions for the Reduction of 4-Cyanopyridine

| Method | Catalyst / Conditions | Solvent / Medium | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel, Raney Cobalt, Palladium-Carbon (Pd/C), Ruthenium-Carbon (Ru/C) nih.govnih.gov | Non-aqueous solvent, often with co-existing ammonia nih.gov | High efficiency; ammonia minimizes side products. Reaction temperatures are kept relatively low (e.g., 20-60 °C) to prevent dechlorination if substituents are present. nih.gov |

| Electrochemical Reduction | Lead dioxide cathode; aqueous sulfuric acid google.com | Aqueous/Methanol-Sulfuric Acid google.com | An iron catalyst is not required, unlike for other isomers. Offers a semi-continuous process. google.com |

Multi-Step Synthesis from Pyridine Derivatives

Longer synthetic routes are sometimes employed, starting from more basic pyridine derivatives. These multi-step pathways offer flexibility and can be advantageous if the primary precursors are unavailable or costly.

One common route begins with 4-methylpyridine (B42270) (γ-picoline). This starting material is converted to 4-cyanopyridine via ammoxidation, a reaction with ammonia and air over a catalyst at high temperatures (330-450 °C). chemicalbook.com The resulting 4-cyanopyridine is then reduced to Pyridin-4-ylmethanamine as described in the nitrile reduction approach (Section 2.1.2). This two-step process, starting from 4-methylpyridine, represents a scalable industrial method. chemicalbook.com

Another reported pathway starts from picolinic acid. openbiotechnologyjournal.combiosynth.com This process involves the formation of a pyridinecarboxylic acid ester, followed by the addition of ammonia to yield the target amine. openbiotechnologyjournal.combiosynth.com

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. For this compound, this translates to optimizing catalytic systems and exploring biocatalytic routes that offer high selectivity and milder reaction conditions.

Catalytic Hydrogenation Methods

While catalytic hydrogenation is an established method, ongoing research focuses on improving its "green" credentials through catalyst optimization. The choice of catalyst and reaction conditions can significantly impact the yield, selectivity, and energy consumption of the process.

Studies have investigated various catalysts for the hydrogenation of 4-pyridinecarbonitrile (4-cyanopyridine). nih.gov Heterogeneous catalysts like 10% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C) are effective in producing Pyridin-4-ylmethanamine in a strongly acidic aqueous medium, which allows for the direct isolation of the hydrochloride or sulfate (B86663) salts. nih.gov The ability to perform the reaction in water and recycle the catalyst enhances the environmental profile of the synthesis. Sophisticated strategies in pyridine chemistry, such as interrupted hydrogenation, highlight the potential for high levels of control in these catalytic systems, allowing for the selective reduction of the pyridine ring or its substituents. nih.gov

Table 3: Comparison of Catalytic Systems for 4-Cyanopyridine Hydrogenation

| Catalyst | Support | Medium | Product Form | Reference |

|---|---|---|---|---|

| Palladium (10%) | Carbon (Pd/C) | Acidic Aqueous (HCl or H₂SO₄) | Hydrochloride or Sulfate Salt | nih.gov |

| Ruthenium (5%) | Carbon (Ru/C) | Acidic Aqueous (H₂SO₄) | Sulfate Salt | nih.gov |

Biocatalytic Transformations

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. While a direct, one-step enzymatic synthesis of Pyridin-4-ylmethanamine from a simple precursor has not been widely reported, significant progress has been made in the biocatalytic transformation of its key precursors.

Nitrile-Hydrolyzing Enzymes: The precursor 4-cyanopyridine is a substrate for nitrile-hydrolyzing enzymes. researchgate.net Specifically, nitrilases (EC 3.5.5.1) can catalyze the direct hydrolysis of 4-cyanopyridine to isonicotinic acid. nih.govopenbiotechnologyjournal.comnih.gov This reaction is a critical step in the synthesis of other valuable pyridine derivatives and demonstrates the viability of using enzymes to process pyridine-based nitriles. nih.govgoogle.com While this route leads to the carboxylic acid instead of the amine, it showcases a green alternative to harsh chemical hydrolysis of the nitrile group.

Transaminases: Transaminase enzymes show promise for amine synthesis. A transaminase from Chromobacterium violaceum has been shown to react with pyridine-4-carbaldehyde, the starting material for the reductive amination pathway. nih.govrsc.org This opens up the possibility of a biocatalytic reductive amination, where a transaminase could be used to convert the aldehyde directly to the amine, offering a highly selective and sustainable alternative to chemical reducing agents.

Other Enzymatic Approaches: The broader field of biocatalysis offers other potential routes. For example, nitroreductase enzymes have been successfully used to synthesize aminopyridines from the corresponding nitropyridine precursors, providing a chemo- and regioselective reduction method that avoids high-pressure hydrogenation and precious-metal catalysts. nih.gov The development of whole-cell biocatalysts is also a promising strategy for synthesizing complex pyridine derivatives, such as the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine. rsc.org These advancements suggest that a future biocatalytic route to Pyridin-4-ylmethanamine is a feasible goal for research and development.

Flow Chemistry Applications

The application of flow chemistry, particularly when combined with microwave assistance, has been demonstrated as a valuable alternative to traditional batch processing for pyridine synthesis. Continuous flow reactors offer enhanced control over reaction parameters, leading to improved efficiency and safety.

One notable approach is the Bohlmann–Rahtz pyridine synthesis conducted in a continuous flow microwave reactor. nih.gov This method facilitates a one-step preparation of pyridines through a Michael addition and subsequent cyclodehydration, eliminating the need to isolate intermediates. nih.gov The process involves reacting an enamine, such as ethyl β-aminocrotonate, with an ethynyl (B1212043) ketone. nih.gov By optimizing temperature and residence time in the flow reactor, the synthesis can be completed rapidly. For instance, complete consumption of reactants has been observed in as little as five minutes at 140 °C. nih.gov This demonstrates the capacity of flow systems to significantly accelerate transformations in synthetic organic chemistry. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and safe. Research efforts focus on fine-tuning variables such as solvent systems, catalyst choice, and temperature to control reaction rates and minimize side-product formation. researchgate.netgoogle.com For example, in the synthesis of related 4-alkanamine yl pyridines from 4-chloropyridine (B1293800) hydrochloride, the introduction of a fluoride (B91410) salt as an inhibitor allows for effective control over the reaction's exothermicity, making the process safer and suitable for large-scale production with reported yields up to 80%. google.com

The choice of solvent plays a pivotal role in the synthesis of pyridine derivatives, influencing reaction rates, yields, and even the reaction pathway. The polarity and protic nature of the solvent can significantly affect the efficiency of the synthesis.

Protic solvents like ethanol and water have been shown to improve the efficiency of pyridine synthesis. nih.govresearchgate.net In certain three-component cyclization reactions, water has been identified as the most effective and environmentally benign solvent. researchgate.net Similarly, in the Bohlmann–Rahtz synthesis, using ethanol as a solvent led to a higher isolated yield (86%) compared to toluene (B28343) (74%) under optimized microwave conditions. nih.gov The use of 2,2,2-trifluoroethanol (B45653) (TFE) has also been explored to control reaction pathways, although solubility issues can necessitate the use of co-solvents. nih.gov

The kinetics of reactions involving the pyridine ring are also heavily influenced by the solvent environment. Studies on the Menshutkin reaction, for instance, show that the solvent molecules organize around the reactants, which can modify the local electrostatic environment and impact the reaction rate. nih.gov An external electric field can induce further organization of the solvent molecules, which in turn affects the reaction's activation energy. nih.gov

| Solvent | Reaction Type | Observation | Source |

|---|---|---|---|

| Ethanol (EtOH) | Bohlmann–Rahtz Synthesis | Improved efficiency and higher yield (86%) compared to toluene. | nih.gov |

| Water (H₂O) | Three-component Cyclization | Identified as the most effective and environmentally friendly solvent. | researchgate.net |

| 2,2,2-trifluoroethanol (TFE) | DHP to Pyridine Synthesis | Used to decrease dealkylation pathways, but poor solubility of reactants was noted. | nih.gov |

| Toluene (PhMe) | Bohlmann–Rahtz Synthesis | Lower yield (74%) compared to ethanol under similar conditions. | nih.gov |

The catalyst is a cornerstone of pyridine synthesis, with its selection directly impacting reaction efficiency, selectivity, and yield. A variety of catalysts, including Brønsted acids, metal complexes, and heterogeneous catalysts, have been successfully employed.

In the Bohlmann–Rahtz synthesis performed under microwave flow conditions, acetic acid is used as a Brønsted acid catalyst to facilitate the reaction. nih.gov For C-N coupling reactions to form N-aryl pyridines, a copper(I) catalyst supported on a weakly acidic polyacrylate resin has proven effective. mdpi.com An optimization study for this process determined that a catalyst loading of 2.7 mol% of Cu(I) was sufficient to achieve good yields when refluxing in isopropyl alcohol for 24 hours. mdpi.com

Other metals have also been utilized. A Co(II)-catalyzed cyclization of a hydrazine (B178648) carbothioamide derivative unexpectedly yielded a 1,3,4-oxadiazole-substituted pyridine, demonstrating the role of the catalyst in directing reaction pathways. nih.gov In the synthesis of aminomethyl-pyridines, Raney Nickel is a common and efficient catalyst for the hydrogenation of cyano groups to the desired aminomethyl functionality. nih.gov Furthermore, optimization studies for other pyridine syntheses have shown that as little as 5 mol% of certain catalysts, such as 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride, is sufficient. researchgate.net

| Catalyst | Reaction Type | Typical Loading | Key Findings | Source |

|---|---|---|---|---|

| Acetic Acid | Bohlmann–Rahtz Synthesis | Used as co-solvent (5:1 ratio with primary solvent) | Effective Brønsted acid catalyst for one-pot flow synthesis. | nih.gov |

| Supported Cu(I) | C-N Coupling | 2.7 mol % | Efficient for coupling 4-chloropyridine derivatives with anilines. | mdpi.com |

| Raney Nickel | Hydrogenation | Not specified | Efficient for reducing cyano groups to aminomethyl groups. | nih.gov |

| CoCl₂·6H₂O | Cyclo-desulfurization | 0.5 mmol per 1.00 mmol reactant | Catalyzed an unexpected cyclization to form a substituted pyridine. | nih.gov |

| 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride | Multicomponent Synthesis | 5 mol % | Sufficient for high-yield synthesis of functionalized pyridines. | researchgate.net |

The final steps of isolation and purification are critical for obtaining this compound of high purity. The formation of a hydrochloride salt is an integral part of this process, as it often facilitates crystallization and improves the stability and handling of the final product.

The formation of the dihydrochloride salt is a key step. In the synthesis of a related pyridine derivative, the product was obtained as a hydrochloride salt, which formed a dimeric structure linked by hydrogen bonds. nih.gov This salt formation aids in purification by inducing crystallization. After a reaction, cooling the mixture can cause the hydrochloride salt of any byproducts, like piperazine-1,4-diium (B1225682) dichloride, to precipitate along with the catalyst, allowing for their removal by filtration. mdpi.com The synthesis of 4-alkanamine yl pyridines from 4-chloropyridine hydrochloride also results in a final product with purity reported to be above 99%, highlighting the effectiveness of the chosen isolation methods. google.com

Mechanistic Investigations of Chemical Transformations

Nucleophilic Reactivity of the Amine Functionality

The primary amine (-NH₂) attached to the methylene (B1212753) bridge is a potent nucleophilic center. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic species, initiating a variety of chemical transformations. This nucleophilicity is characteristic of primary aliphatic amines and is a cornerstone of the compound's synthetic utility.

The amine functionality of Pyridin-4-ylmethanamine readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or esters. This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. The initial attack forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., chloride, carboxylate) to form a stable N-acylated amide product.

A common example of this transformation is the protection of the amine group using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). In this reaction, the amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of an N-Boc protected pyridin-4-ylmethanamine. This is a crucial step in many multi-step syntheses, temporarily masking the reactivity of the amine to allow for selective modification of other parts of the molecule.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Pyridin-4-ylmethanamine | Di-tert-butyl dicarbonate (Boc₂O) | 4-(BOC-aminomethyl)pyridine | N-Acylation (Boc Protection) |

The nitrogen atom of the aminomethyl group can act as a nucleophile to form new carbon-nitrogen bonds through alkylation. While direct alkylation with alkyl halides is possible, it can often lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org

A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.org This one-pot reaction involves the initial formation of an imine by reacting Pyridin-4-ylmethanamine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine. mdpi.comorganic-chemistry.org This method is highly efficient and prevents overalkylation, making it a preferred strategy for synthesizing N-alkylated derivatives. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough to selectively reduce the imine intermediate in the presence of the starting carbonyl compound. sciencemadness.org

| Amine | Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|---|

| Pyridin-4-ylmethanamine | Aldehyde (R-CHO) or Ketone (R₂C=O) | e.g., NaBH(OAc)₃ | N-Substituted Alkylamine |

Pyridin-4-ylmethanamine, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. rsc.org This reaction is typically catalyzed by acid and proceeds through a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. In the second step, the carbinolamine undergoes acid-catalyzed dehydration (elimination of a water molecule) to yield the final imine product with a carbon-nitrogen double bond. nih.gov The optimal pH for this reaction is mildly acidic (around 4-5) to facilitate both protonation of the carbonyl and dehydration without excessive protonation of the amine nucleophile. nih.gov

Enamine formation, in contrast, occurs when a secondary amine reacts with an aldehyde or ketone. Since Pyridin-4-ylmethanamine is a primary amine, it exclusively forms imines.

Role as a Basic Reagent in Organic Reactions

The free base form of the title compound possesses two basic nitrogen centers: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the aminomethyl group. These sites can accept protons, allowing the molecule to function as a Brønsted-Lowry base.

The basicity of the two nitrogen atoms differs significantly. The lone pair of the pyridine nitrogen is in an sp² orbital and is less available for protonation than the lone pair of an aliphatic amine. quora.comyoutube.com Conversely, the lone pair on the aminomethyl nitrogen is in an sp³ orbital and is not delocalized by the aromatic ring, making it significantly more basic.

This is reflected in the pKa values of their respective conjugate acids. The pKa of the pyridinium (B92312) ion is approximately 5.2, whereas the pKa for the protonated aminomethyl group of Pyridin-4-ylmethanamine is reported to be around 9.65. quora.comchembk.comut.ee Therefore, the aminomethyl group is the primary site of protonation and is a much stronger base than the pyridine nitrogen. In reactions requiring a base, it is the aminomethyl group that will typically function as the proton abstractor.

| Nitrogen Center | Hybridization | Approximate pKa of Conjugate Acid | Relative Basicity |

|---|---|---|---|

| Aminomethyl (-CH₂NH₂) | sp³ | ~9.65 chembk.com | More Basic |

| Pyridine Ring | sp² | ~5.2 quora.comut.ee | Less Basic |

Leveraging its basicity, Pyridin-4-ylmethanamine can be employed as a base catalyst in various organic reactions. It can neutralize acidic byproducts, thereby driving equilibria toward the products. For instance, in acylation reactions, it can act as an acid scavenger, removing the HCl or carboxylic acid formed.

Furthermore, its basic character enables it to catalyze reactions that proceed via a deprotonation step. A notable example is in elimination reactions, such as the dehydrobromination of α-bromo ketones to form α,β-unsaturated ketones. Pyridine itself is often used for this purpose; given that the aminomethyl group of Pyridin-4-ylmethanamine is a stronger base than pyridine, it can also effectively facilitate this type of E2 elimination by abstracting the α-proton.

Regioselectivity and Stereoselectivity Studies

The regioselectivity and stereoselectivity of chemical transformations involving pyridin-4-ylmethanamine are critically influenced by the electronic properties and steric profile of the pyridyl moiety. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the C2 and C4 positions. The presence of the aminomethyl group at the C4 position further modulates this reactivity, influencing the outcome of various chemical reactions.

The control of reaction outcomes in the functionalization of pyridine derivatives is a subject of extensive research. For pyridine itself, direct C-H functionalization often leads to a mixture of regioisomers, making it a significant challenge to achieve selectivity. researchgate.net Historically, achieving C4-alkylation of pyridines required the use of pre-functionalized starting materials to avoid the formation of multiple products. nih.gov

Modern synthetic strategies have been developed to overcome these challenges and afford a high degree of regiochemical control. One notable approach is the Minisci reaction, a radical substitution that is particularly effective for electron-deficient heterocycles like pyridine. nih.gov However, even with this method, achieving selectivity between the C2 and C4 positions can be difficult. To address this, the use of blocking groups has been employed. For instance, a simple maleate-derived blocking group can be temporarily installed on the pyridine nitrogen. This directs Minisci-type decarboxylative alkylation specifically to the C4-position with excellent control. researchgate.net

Another strategy to control regioselectivity involves the generation of highly reactive intermediates like pyridynes. While 3,4-pyridyne itself can react with nucleophiles at both C3 and C4 with poor selectivity, the introduction of substituents can significantly influence the reaction outcome. nih.gov For example, an electron-withdrawing substituent can polarize the aryne triple bond, directing nucleophilic attack to a specific position. nih.gov This highlights the principle that subtle electronic perturbations on the pyridine ring can be harnessed to control the regioselectivity of a reaction.

The development of novel catalytic systems also plays a crucial role in controlling reaction outcomes. For instance, a general platform for the C4-functionalization of pyridines has been developed using an enzyme-mimic, pocket-type urea (B33335) as an activation reagent, which can accommodate both ionic and radical nucleophiles. nih.gov

The following table summarizes different strategies for achieving regioselective C4-functionalization of the pyridine ring.

| Strategy | Description | Key Features |

| Blocking Group Approach | Temporary installation of a blocking group on the pyridine nitrogen to direct functionalization. | Enables exquisite control for Minisci-type alkylation at the C4-position. researchgate.net |

| Pyridyne Intermediates | Use of substituted 3,4-pyridynes where substituents direct nucleophilic attack. | Allows for the synthesis of highly functionalized pyridines with significant regiocontrol. nih.gov |

| Catalytic Activation | Employment of specific catalysts to activate the pyridine ring for selective functionalization. | A pocket-type urea activation reagent allows for general C4-functionalization with various nucleophiles. nih.gov |

The pyridyl moiety, and specifically the position of substituents, exerts a profound influence on the reactivity and selectivity of chemical transformations. The nitrogen atom in the pyridine ring makes the carbon framework electron-deficient, which in turn makes it susceptible to nucleophilic attack at the C2 and C4 positions. imperial.ac.uk The relative reactivity of these positions can be finely tuned by the presence of other substituents.

In the context of aminomethyl-pyridines, the position of the aminomethyl group is crucial for biological activity, as demonstrated in studies of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. A study on novel aminomethyl-pyridines revealed that derivatives with an aminomethyl group at the 5-position (β-position to the ring nitrogen) exhibited significantly higher inhibitory activity compared to their regioisomers with the aminomethyl group at other positions. nih.gov This underscores the critical role of the pyridyl substitution pattern in molecular recognition and, by extension, selectivity.

The electronic influence of substituents on the pyridine ring has been systematically studied. In a series of NNN pincer-type ligands, substituents at the 4-position of the pyridine ring were varied. It was found that electron-donating groups increase the electron density at the metal center in their corresponding Cu(II) complexes, which was evaluated through techniques like X-ray diffraction and cyclic voltammetry. nih.gov This demonstrates that the electronic nature of a substituent at the C4-position directly impacts the properties of the entire molecule.

Furthermore, the reactivity of the pyridine ring can be modulated by forming pyridinium salts. This modification enhances the ring's susceptibility to nucleophilic attack. Strongly electron-donating substituents on the pyridine ring can facilitate electrophilic substitution and control the site of substitution. uoanbar.edu.iq

The following table provides a summary of the influence of the pyridyl moiety on chemical reactivity.

| Aspect | Influence of Pyridyl Moiety | Example |

| Electronic Effects | The nitrogen atom makes the pyridine ring electron-deficient, favoring nucleophilic attack at C2 and C4. imperial.ac.uk | Nucleophilic substitution reactions on halopyridines. uoanbar.edu.iq |

| Substituent Position | The position of substituents, such as the aminomethyl group, is critical for biological activity and molecular recognition. | 5-Aminomethyl-pyridines show higher DPP-4 inhibitory activity than other regioisomers. nih.gov |

| Modulation of Reactivity | Substituents at the C4-position can tune the electronic properties of the entire molecule. | Electron-donating groups at the C4-position of pincer ligands increase electron density at the coordinated metal center. nih.gov |

Applications As a Synthetic Precursor and Building Block

Construction of Heterocyclic Systems

The aminomethylpyridine scaffold is a key component in the synthesis of more complex heterocyclic systems, including fused ring structures and other N-heterocycles like imidazoles and quinolines.

The primary amine of 4-(aminomethyl)pyridine (B121137) serves as a potent nucleophile for constructing fused heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring fused to the pyridine (B92270) core. Research has demonstrated its utility in synthesizing substituted pyrido-pyrimidines and related scaffolds. In these syntheses, the amine group displaces a leaving group, such as a halogen, on a pyrimidine-based precursor to form a new carbon-nitrogen bond, effectively fusing the two heterocyclic systems via a linking aminomethyl bridge.

For instance, 4-(aminomethyl)pyridine is used as a reactant to create 6-substituted pyrido-pyrimidines. tandfonline.com It is also employed in the synthesis of compounds based on a pyrrolo[2,3-d]pyrimidine core, where it reacts with a chloropyrrolopyrimidine intermediate in the presence of a base like diisopropylethylamine (DIPEA). acs.org This reaction proceeds by heating the components in a suitable solvent, such as 1,4-dioxane, to yield the desired N-(pyridin-4-ylmethyl)pyrrolopyrimidine product. acs.org

Table 1: Synthesis of Pyridine-Fused Heterocycles Using 4-(Aminomethyl)pyridine

| Precursor Scaffold | Reactant | Base | Resulting Fused System |

| Chloropyrrolopyrimidine | 4-(Aminomethyl)pyridine | DIPEA | N-(pyridin-4-ylmethyl)pyrrolopyrimidine acs.org |

| 6-chloro-pyridopyrimidine derivative | 4-(Aminomethyl)pyridine | N/A | 6-((pyridin-4-ylmethyl)amino)pyridopyrimidine tandfonline.com |

While the pyridine ring is a common feature in many imidazole (B134444) and pyrazole-containing compounds, the direct use of 4-(aminomethyl)pyridine as a starting material provides a clear pathway to specific derivatives. An electrochemical method has been developed for the synthesis of 1,2,4-trisubstituted imidazoles, which involves the reaction of vinyl azides with various benzyl (B1604629) amines. mdpi.com In this context, an aminomethylpyridine isomer was successfully used as the amine source, demonstrating the viability of this scaffold for imidazole ring construction. The reaction between a (1-azidovinyl)benzene and 3-(aminomethyl)pyridine (B1677787) under electrochemical conditions yielded the corresponding 1-((pyridin-3-yl)methyl)-2,4-diphenyl-1H-imidazole, albeit in a modest yield of 30%. mdpi.com This transformation highlights a modern approach to forming the imidazole heterocycle from an aminomethylpyridine precursor. mdpi.com

Furthermore, the utility of the aminomethylphenyl group, a close structural relative, is seen in the agrochemical field. The intermediate 4-(5)-(chloro-2-cyano-5-(4-aminomethylphenyl)imidazole is a key component in the synthesis of the fungicide cyazofamid, showcasing the industrial relevance of this type of building block in constructing highly functionalized imidazoles. google.com

Pyridin-4-ylmethanamine is also utilized as a structural component in the synthesis of molecules containing quinoline (B57606) and isoquinoline (B145761) frameworks. Rather than forming the core quinoline ring itself, the aminomethylpyridine moiety is typically appended to a pre-existing scaffold to create more complex, multi-heterocyclic structures.

Patents have disclosed the use of pyridin-4-ylmethanamine as a reactant in the preparation of libraries of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. rsc.org Similarly, it is listed as a building block for creating substituted quinazoline (B50416) derivatives, which are bioisosteres of quinolines. lew.ro A specific example involves the synthesis of a specialized linker unit designed for constructing oligoamide foldamers. In this synthesis, the amine of 5-amino quinoline 2-carboxylic acid is acylated by a derivative of 4-aminomethyl pyridine-2-carboxylic acid, covalently linking the two heterocyclic systems. google.com

Table 2: Examples of Complex Molecules Incorporating the 4-Aminomethylpyridine Unit with Quinoline/Isoquinoline Scaffolds

| Compound Class | Description |

| Tetrahydroisoquinoline Derivatives | Pyridin-4-ylmethanamine is used as a building block in the synthesis of compound libraries based on the tetrahydroisoquinoline core. rsc.org |

| Quinazoline Derivatives | Listed as a reactant for preparing substituted quinazoline compounds. lew.ro |

| Quinoline-Pyridine Hybrids | A diamide (B1670390) linker is formed between 5-amino quinoline 2-carboxylic acid and a 4-aminomethyl pyridine-2-carboxylic acid derivative. google.com |

Synthesis of Complex Organic Molecules

Beyond the construction of fundamental heterocycles, Pyridin-4-ylmethanamine dihydrochloride (B599025) is a key precursor in the assembly of larger, more intricate organic molecules such as peptidomimetics and macrocyclic systems.

Peptidomimetics are compounds designed to mimic the structure and function of peptides, and the rigid pyridine ring of 4-(aminomethyl)pyridine makes it an attractive scaffold for this purpose. Its defined geometry can help enforce specific conformations in oligomeric structures.

Research into abiotic foldamers—synthetic oligomers that mimic the folding of biopolymers—has utilized 4-aminomethyl pyridine derivatives. For example, a linker unit based on a diamide of 4-aminomethyl pyridine-2-carboxylic acid and 5-amino quinoline 2-carboxylic acid was synthesized and incorporated into oligoamide sequences to create a three-helix bundle structure. google.com

The compound's utility extends to the modification of existing oligomers. In one study, 4-(aminomethyl)pyridine was covalently attached to β-glucan, a polysaccharide, through a process of periodate (B1199274) oxidation followed by reductive amination. chemicalbook.com This demonstrates its role in derivatizing biopolymers to alter their properties. Furthermore, in the field of combinatorial chemistry, 4-(aminomethyl)pyridine has been used as one of several amine "sub-monomers" in the solid-phase synthesis of a peptide library, highlighting its compatibility with automated synthesis protocols for creating large numbers of diverse molecules. mdpi.com

The reaction of the amine group in 4-(aminomethyl)pyridine with two electrophilic sites is a powerful strategy for constructing macrocyclic compounds. These reactions leverage the pyridine unit as a structural component of the macrocyclic ring.

A notable example is the synthesis of novel dihomooxacalix arabjchem.orgarene derivatives. Calixarenes are cup-shaped macrocycles, and their functionalization is a major area of research. In a reported synthesis, a p-tert-butyldihomooxacalix arabjchem.orgarene was first converted to a diester derivative. nih.gov This intermediate was then reacted with excess 4-(aminomethyl)pyridine at room temperature. The reaction proceeded rapidly and in high yield (90-93%) to afford the corresponding 1,3-di-amide calixarene (B151959) derivative, where two 4-(aminomethyl)pyridine units bridge part of the macrocyclic structure. nih.gov This efficient synthesis showcases the role of 4-(aminomethyl)pyridine in building complex, three-dimensional macrocyclic architectures. nih.gov

Table 3: Synthesis of a Dihomooxacalix arabjchem.orgarene-based Macrocycle

| Starting Material | Reactant | Product Description | Yield |

| 1,3-Di(ethoxycarbonylmethoxy)-p-tert-butyldihomooxacalix arabjchem.orgarene | 4-(Aminomethyl)pyridine | 1,3-Bis[(pyridin-4-ylmethyl)carbamoylmethoxy]-p-tert-butyldihomooxacalix arabjchem.orgarene | 90.1% nih.gov |

| 1,3-Di(methoxycarbonylmethoxy)-p-tert-butyldihomooxacalix arabjchem.orgarene | 4-(Aminomethyl)pyridine | 1,3-Bis[(pyridin-4-ylmethyl)carbamoylmethoxy]-p-tert-butyldihomooxacalix arabjchem.orgarene | 93.2% nih.gov |

Functionalization for Material Science Applications

Pyridin-4-ylmethanamine, owing to its bifunctional nature—possessing a reactive primary amine and a coordinatively active pyridine ring—serves as a versatile precursor and building block in material science. Its structure allows for targeted functionalization, enabling its incorporation into a variety of advanced materials. The aminomethyl group can readily participate in reactions like amidation and imination, while the pyridine nitrogen atom acts as a hydrogen bond acceptor or a coordination site for metal ions. This dual reactivity is leveraged in the development of functional polymers and complex supramolecular structures. chemimpex.com

Polymerizable Monomers

The unique structure of pyridin-4-ylmethanamine allows it to be used as or modified into monomers for the synthesis of functional polymers. Its incorporation into polymer backbones or as side-chain functionalities can impart specific properties such as improved thermal stability, enhanced mechanical strength, and the ability to coordinate with metal ions. chemimpex.com

One significant application is in the creation of molecularly imprinted polymers (MIPs). For instance, 4-(aminomethyl)pyridine has been used to functionalize poly(2-oxazoline)s. In a specific study, poly(2-methoxycarbonylpropyl-2-oxazoline) was modified through amidation with 4-(aminomethyl)pyridine. This process grafted the pyridine functionality onto the polymer backbone. These functionalized polymers were then used to create MIPs for the selective detection of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The pyridine groups were found to enhance the selectivity of the MIPs by forming stronger interactions with the target molecule. acs.org

The broader context of incorporating pyridine moieties into high-performance polymers further illustrates the utility of pyridine-containing monomers. For example, pyridine-based polyimides and polybenzimidazoles are known for their exceptional thermal stability and mechanical properties. researchgate.netbenicewiczgroup.com While not always synthesized directly from pyridin-4-ylmethanamine, these studies underscore the value of the pyridine ring in polymer architecture. In one such study, a series of polybenzimidazoles (PBIs) were synthesized from tetraaminobiphenyl and various pyridine dicarboxylic acids. benicewiczgroup.com The resulting polymers demonstrated high thermal-oxidative stability, with the specific properties being influenced by the substitution pattern on the pyridine ring. benicewiczgroup.com This highlights the principle that monomers containing the pyridine heterocycle are crucial for developing advanced, heat-resistant materials. benicewiczgroup.com

Table 1: Examples of Polymers Synthesized Using Pyridine-Containing Monomers

| Polymer Type | Monomer/Functionalizing Agent | Key Research Finding | Reference |

|---|---|---|---|

| Molecularly Imprinted Polymers (MIPs) | 4-(Aminomethyl)pyridine | Functionalization of poly(2-oxazoline)s with 4-AMP enhanced the selectivity for detecting 2,4,5-trichlorophenoxyacetic acid. | acs.org |

| Polybenzimidazoles (PBIs) | Pyridine dicarboxylic acids | Incorporation of pyridine groups into the PBI backbone increased the base content and maintained high thermo-oxidative stability for fuel cell applications. | benicewiczgroup.com |

| Polyimides (PIs) | Pyridylenediamines | Pyridine-containing polyimides were found to be soluble in amide solvents and possessed good thermal characteristics. | researchgate.net |

Linkers in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Pyridin-4-ylmethanamine and its derivatives are excellent candidates for use as linkers or nodes in these assemblies due to the pyridine nitrogen's ability to coordinate with metals and act as a hydrogen bond acceptor, and the aminomethyl group's capacity to act as a hydrogen bond donor. nih.govnih.gov These interactions allow for the construction of complex, multi-dimensional architectures like coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org

MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The functional groups on the ligand dictate the structure and properties of the resulting framework. Amino-functionalized ligands are of particular interest because the amino group can enhance gas adsorption, particularly of CO2, and serve as a site for post-synthetic modification. nih.gov For example, 4-aminopyridine (B3432731), a closely related compound, has been used as a co-ligand to construct a chiral amino-functionalized MOF with copper(II). In this structure, the pyridine nitrogen coordinates to the metal center, while the amino group participates in N—H⋯O hydrogen bonds, which help to stabilize the three-dimensional network. nih.gov

The principle of using bifunctional pyridine-amine linkers extends to the formation of other supramolecular structures. Research has shown that molecules containing both pyridine and another binding site, such as an amino-pyrimidine, can react with acids to form extended 1-D and 2-D architectures. nih.gov In these systems, a primary hydrogen-bond interaction (e.g., between a carboxylic acid and the amino-pyrimidine) assembles the initial "supermolecule," while secondary interactions, such as those involving the pyridine nitrogen, organize these units into a larger network. nih.gov This demonstrates how the different functional groups within a single linker molecule can be used in a hierarchical fashion to control the assembly of complex solid-state networks with predictable connectivity. nih.gov The co-assembly of pyridine derivatives with other molecules, like dipeptides, has also been shown to form supramolecular gels, where the pyridine unit influences the resulting structure and chirality. nih.gov

Table 2: Role of Pyridine-Amine Derivatives in Supramolecular Assemblies

| Assembly Type | Linker/Building Block | Interacting Components | Resulting Architecture | Reference |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | 4-Aminopyridine | Copper(II) ions, Pyridine-3,5-dicarboxylate | Amino-functionalized chiral 3D framework with (10,3)-a topology. | nih.gov |

| Hydrogen/Halogen-Bonded Network | 3-(2-Amino-4-methylpyrimidin-6-yl)pyridine | Iodo- or bromo-substituted benzoic acids | Extended 1-D and 2-D architectures assembled via hydrogen and halogen bonds. | nih.gov |

| Supramolecular Gel | Achiral pyridine derivatives | N-fluorenylmethoxycarbonyl-protected L-diphenylalanine | Supramolecular helices with controlled chirality. | nih.gov |

| Coordination Polymers | Amino-functionalized carboxylate and pyridine ligands | Zinc(II) and Cadmium(II) ions | 3D supramolecular frameworks constructed from interpenetrated 2D coordination layers. | frontiersin.org |

Role in Catalysis and Ligand Design

Precursor for Ligand Synthesis

The primary amine and the pyridine (B92270) nitrogen atom of Pyridin-4-ylmethanamine dihydrochloride (B599025) are key features that allow for its extensive use as a building block in ligand synthesis. biosynth.com These reactive sites provide avenues for the construction of diverse molecular architectures with tailored electronic and steric properties for specific catalytic applications.

N-Donor Ligands

The presence of the pyridine ring and the aminomethyl group makes Pyridin-4-ylmethanamine a fundamental component in the creation of N-donor ligands. These ligands are crucial in coordination chemistry, where they bind to metal centers through one or more nitrogen atoms, influencing the metal's reactivity and selectivity in catalytic processes. The pyridine nitrogen, with its sp²-hybridized lone pair of electrons, and the amino nitrogen, with its sp³-hybridized lone pair, can both coordinate to a metal center. This dual-coordination capability is a foundational aspect of its utility.

Derivatives of Pyridin-4-ylmethanamine can be readily synthesized to modify the steric and electronic environment around the coordinating nitrogen atoms. For instance, reactions at the primary amine can introduce bulky substituents, which can create a specific chiral pocket around a metal center, a critical aspect in asymmetric catalysis.

Polydentate Ligands

Pyridin-4-ylmethanamine dihydrochloride is an excellent starting material for the synthesis of polydentate ligands, which are molecules that can bind to a central metal atom at multiple points. The primary amine group serves as a convenient handle for reaction with various electrophiles, allowing for the facile construction of multidentate ligand frameworks.

For example, condensation reactions with dicarbonyl compounds or other bifunctional reagents can lead to the formation of Schiff base ligands. These ligands often exhibit enhanced stability and can enforce specific coordination geometries on the metal center, which is a key factor in controlling the outcome of catalytic reactions. The resulting polydentate ligands can chelate to a metal ion, forming stable complexes that are often more effective catalysts than their monodentate counterparts. Research has demonstrated the synthesis of potentially pentadentate nitrogen ligands by coupling 2,6-bis(imino)pyridine and (imino)pyridine moieties, which can then form complexes with metals like iron(II) and cobalt(II). researchgate.net

| Ligand Type | Precursor Functional Groups | Synthetic Strategy Examples | Resulting Ligand Characteristics |

| N-Donor Ligands | Pyridine N, Amino NH₂ | Alkylation/arylation of the amine | Modified steric and electronic properties |

| Polydentate Ligands | Amino NH₂ | Condensation with dicarbonyls (Schiff base formation) | Enhanced stability, defined coordination geometry |

Application in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyridine-based structures are prominent in this field. researchgate.net While this compound itself is not typically the direct catalyst, its derivatives play significant roles.

Asymmetric Catalysis

In the realm of asymmetric catalysis, the goal is to produce a specific stereoisomer of a chiral product. Chiral primary amines are powerful catalysts in a wide range of enantioselective organic reactions. rsc.org By starting with or creating a chiral derivative of Pyridin-4-ylmethanamine, it is possible to construct chiral organocatalysts. These catalysts can operate as chiral bases or be incorporated into larger chiral scaffolds. The pyridine moiety can influence the catalytic cycle through hydrogen bonding or by acting as a Lewis basic site. The development of chiral pyridine-containing ligands is a significant area of research in asymmetric catalysis. hkbu.edu.hkresearchgate.net The synthesis of chiral pyridines is highly sought after due to their importance in medicinal chemistry. nih.gov

Nucleophilic Catalysis

The pyridine nitrogen in derivatives of Pyridin-4-ylmethanamine can act as a nucleophilic catalyst, similar to the well-known 4-(Dialkylamino)pyridines (DMAPs). epa.gov In processes like acylation reactions, the pyridine nitrogen can attack an electrophilic substrate to form a reactive intermediate, which is then more susceptible to attack by a final nucleophile. While the parent compound's catalytic activity is modest, derivatization of the amino group can significantly enhance its nucleophilicity and, consequently, its catalytic efficacy. The hydrolysis of aryl acetates, for instance, can be catalyzed by pyridine bases through nucleophilic catalysis. rsc.org

| Catalysis Type | Role of Pyridin-4-ylmethanamine Derivative | Key Mechanistic Feature |

| Asymmetric Catalysis | Chiral scaffold or chiral base | Creation of a chiral environment around the reacting substrate |

| Nucleophilic Catalysis | Nucleophilic catalyst | Formation of a reactive acylpyridinium intermediate |

Role in Metal-Mediated Transformations

The ligands derived from this compound are instrumental in a vast number of metal-mediated transformations. biosynth.combldpharm.com By coordinating to a metal center, these ligands modulate its electronic properties, steric environment, and ultimately, its catalytic activity and selectivity.

For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often rely on phosphine (B1218219) or N-heterocyclic carbene ligands. However, N-donor ligands derived from pyridine derivatives also find application. In some cases, the pyridine-containing ligand can stabilize the active palladium species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Recent research has shown the use of a chiral diphosphine palladium complex in the asymmetric allylic 4-pyridinylation under electrochemical conditions. nih.gov

Furthermore, iron and cobalt complexes bearing polydentate ligands derived from pyridine-based precursors have been investigated for their catalytic activity in polymerization and oligomerization reactions. researchgate.net The specific ligand architecture dictates the coordination geometry around the metal, which in turn influences the properties of the resulting polymer.

The versatility of this compound as a precursor allows for the fine-tuning of ligand properties to optimize the performance of the metal catalyst for a specific transformation. This adaptability has cemented its place as a valuable building block in the development of new and improved catalytic systems.

| Metal-Mediated Transformation | Role of Pyridin-4-ylmethanamine-Derived Ligand | Example Metal |

| Cross-Coupling Reactions | Stabilize active catalytic species, modulate reactivity | Palladium |

| Polymerization/Oligomerization | Dictate coordination geometry and polymer properties | Iron, Cobalt |

Cross-Coupling Reactions

Pyridin-4-ylmethanamine and its derivatives have demonstrated significant utility as ligands in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The electronic and steric properties of the pyridin-4-ylmethanamine ligand can influence the efficiency and selectivity of these catalytic processes.

Research has shown that pyridine-based ligands are effective in various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. arkat-usa.orgnih.govwikipedia.org While specific studies focusing exclusively on this compound are not extensively documented in the readily available literature, the behavior of closely related aminopyridine and pyridine-based ligands provides strong insights into its potential catalytic role. For instance, aminopyridine ligands are known to form stable and active palladium complexes for Suzuki-Miyaura couplings, even with challenging heterocyclic substrates. organic-chemistry.org

In the context of Suzuki-Miyaura coupling, the nitrogen atoms of the pyridine and amino groups can coordinate to the palladium center, influencing the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org The basicity of the amino group can also play a role in the activation of the organoboron reagent. organic-chemistry.org The use of pyridine-containing ligands has been shown to be advantageous in Suzuki couplings involving heteroaryl compounds, where catalyst inhibition by the substrate can be a challenge. organic-chemistry.org

Similarly, in Heck and Sonogashira couplings, the coordination of pyridin-4-ylmethanamine to the palladium catalyst can modulate its reactivity and stability. arkat-usa.orglibretexts.orgnih.gov The ligand can help to stabilize the active catalytic species and facilitate the key steps of the reaction mechanism. For example, in copper-free Sonogashira reactions, the choice of ligand is crucial for achieving high yields and good functional group tolerance. nih.gov Pyridine-based ligands have been successfully employed in such reactions. wikipedia.orgacs.org

The table below summarizes the general application of related pyridine-based ligands in various cross-coupling reactions, which suggests the potential utility of this compound in similar catalytic systems.

| Cross-Coupling Reaction | Metal Catalyst | Ligand Type | Substrates | Key Findings |

| Suzuki-Miyaura | Palladium | Aminopyridine derivatives | Aryl halides, Arylboronic acids | Effective for coupling of challenging heterocyclic substrates, preventing catalyst inhibition. organic-chemistry.org |

| Suzuki-Miyaura | Palladium | Pyridine-based phosphine ligands | Aminoheteroaryl halides, Heteroaryl boronic acids/esters | Highly active catalysts with broad substrate scope and high yields. organic-chemistry.org |

| Heck | Palladium | Quinone-based pyridine ligands (PEPPSI-type) | Aryl halides, Alkenes | Catalytic activity comparable to original PEPPSI complexes. arkat-usa.org |

| Sonogashira | Palladium/Copper | Pyridine and pyrimidine (B1678525) ligands | Aryl halides, Terminal alkynes | Good complexation with palladium, leading to efficient catalysis. wikipedia.org |

| Sonogashira (Copper-Free) | Palladium | Di-tert-butylneopentylphosphine | Aryl bromides, Alkynes | Enables room-temperature coupling of challenging substrates. nih.gov |

This table is generated based on findings for related pyridine-based ligands and suggests the potential applications for Pyridin-4-ylmethanamine.

Hydrogenation and Dehydrogenation Catalysis

The structural features of Pyridin-4-ylmethanamine also make it a promising ligand for hydrogenation and dehydrogenation reactions. These processes are critical for the synthesis of saturated compounds from unsaturated precursors and vice versa, with wide applications in the chemical industry.

In catalytic hydrogenation, complexes of transition metals such as ruthenium, rhodium, and iridium with aminopyridine-type ligands have been investigated. researchgate.net The ligand can play a role in the activation of molecular hydrogen and the transfer of hydrogen atoms to the substrate. For instance, ruthenium complexes with 2-(aminomethyl)pyridine-based ligands have been shown to be effective catalysts for the hydrogenation of imines to amines under mild conditions. researchgate.net While this is a constitutional isomer of the title compound, the fundamental coordination chemistry suggests similar potential. The bifunctional nature of the ligand, with both a Lewis basic nitrogen and a protic N-H group, can facilitate metal-ligand cooperation in the catalytic cycle.

Acceptorless dehydrogenation, a process where hydrogen is removed from a substrate without the use of a sacrificial acceptor molecule, is another area where aminopyridine-based ligands have shown promise. scholaris.cauwo.ca These reactions are atom-economical and environmentally benign. Catalysts featuring metal-ligand cooperation, where the ligand actively participates in the bond-breaking and bond-forming steps, are particularly effective. uwo.ca While specific examples with Pyridin-4-ylmethanamine are not prevalent, the broader class of aminopyridine ligands has been explored in the acceptorless dehydrogenation of alcohols and amines. scholaris.canih.gov

The table below provides an overview of the role of related aminopyridine and pyridine-based ligands in hydrogenation and dehydrogenation catalysis, indicating the expected utility of Pyridin-4-ylmethanamine.

| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate | Key Findings |

| Imine Hydrogenation | Ruthenium, Osmium | 2-(Aminomethyl)pyridine derivatives | N-aryl and N-alkyl imines | High yields under mild conditions, demonstrating the efficacy of aminomethylpyridine ligands. researchgate.net |

| Transfer Hydrogenation | Manganese | 2-(Aminomethyl)pyridine | Carbonyl derivatives | Simple and inexpensive catalytic system for the reduction of a large variety of substrates. researchgate.net |

| Acceptorless Dehydrogenation | Ruthenium, Iron | Phosphine-enamido ligands (derived from imines) | Alcohols, Amines | Metal-ligand cooperation enables efficient dehydrogenative coupling. uwo.ca |

| Formic Acid Dehydrogenation | Aluminum | Bis(imino)pyridine | Formic Acid | Ligand-centered reactivity plays a key role in the catalytic cycle. nih.gov |

| Alkene Hydrogenation | Molybdenum-Sulfur Complex | Pyridine (as additive) | Aromatic and aliphatic alkenes | Pyridine dissociation is important for the catalytic process. nih.gov |

This table is generated based on findings for related pyridine-based ligands and suggests the potential applications for Pyridin-4-ylmethanamine.

Coordination Chemistry Studies

Complexation with Transition Metals

The interaction of Pyridin-4-ylmethanamine with transition metal ions leads to the formation of coordination complexes with varied geometries and properties. The coordination typically occurs through the more basic and sterically accessible pyridine (B92270) nitrogen atom.

The synthesis of metal complexes involving pyridin-4-ylmethanamine and related aminopyridine ligands is generally achieved through straightforward methods. A common approach involves the direct reaction of a metal salt (e.g., chlorides, acetates) with the ligand in a suitable solvent, such as ethanol (B145695) or water. ekb.eg The stoichiometry of the reactants can be varied to control the number of ligands coordinated to the metal center. ekb.eg

Several synthetic protocols have been established for related aminopyridinato complexes with group-IV metals, including:

Salt Metathesis: A common method for forming metal-ligand bonds.

Amine or Alkane Elimination: These reactions involve the elimination of a small molecule, driving the complex formation forward. researchgate.net

Direct Synthesis: Involves the direct reaction between the metal and the ligand. ekb.egresearchgate.net

For instance, complexes of 4-aminopyridine (B3432731) with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared by refluxing an aqueous solution of the metal salt with an ethanolic solution of the ligand. ekb.eg Similarly, copper(I) complexes with pyridylmethylamide ligands have been synthesized by reacting the ligand with [Cu(CH₃CN)₄]PF₆ in a 2:1 molar ratio. researchgate.net These methods are broadly applicable for the synthesis of complexes with Pyridin-4-ylmethanamine.

Table 1: Representative Synthetic Methods for Pyridine-based Ligand Complexes

| Synthesis Method | Metal Precursor Example | Ligand Type | General Conditions |

|---|---|---|---|

| Direct Reaction | Metal Chlorides/Acetates | 4-Aminopyridine | Reflux in Ethanol/Water |

| Salt Metathesis | [Cu(CH₃CN)₄]PF₆ | Pyridylmethylamides | Room Temperature, Acetonitrile (B52724) |

The coordination geometry of metal complexes with Pyridin-4-ylmethanamine is influenced by the metal ion's size, d-electron configuration, and the ligand-to-metal ratio. Common coordination geometries observed for transition metal pyridine complexes include octahedral, tetrahedral, and square planar. wikipedia.org

Octahedral Geometry: This is a common geometry, often seen in complexes of the type [MCl₂(py)₄]ⁿ⁺, where the chloride ligands are typically in a trans configuration. wikipedia.org In complexes with derivatives of pyridinyl-amino acids, 1D polymeric linear networks and 2D lattice frameworks have been observed, often featuring octahedral coordination around the metal center (e.g., Co(II), Zn(II)) with water molecules completing the coordination sphere. researchgate.net

Tetrahedral and Square Planar Geometries: Four-coordinate complexes are also prevalent. wikipedia.org For example, Cu(I) complexes with certain pyridylmethylamide ligands adopt geometries ranging from distorted tetrahedral to seesaw. researchgate.net The choice between tetrahedral and square planar can sometimes depend on subtle electronic factors and reaction conditions, as seen in some Ni(II) complexes. wikipedia.org

Two-Coordinate Geometry: In cases where the ligand is particularly bulky, a linear, two-coordinate geometry can be enforced, as demonstrated by a Cu(I) complex with a triphenyl-substituted pyridylmethylamide ligand. researchgate.net

X-ray crystallography is the definitive method for determining the precise coordination geometry and bond parameters of these complexes in the solid state.

Table 2: Common Coordination Geometries in Pyridine-type Metal Complexes

| Coordination Geometry | Example Complex Type | Metal Ion Examples |

|---|---|---|

| Octahedral | [MCl₂(py)₄]ⁿ⁺ | Co(II), Ni(II), Cr(III), Rh(III) wikipedia.org |

| Tetrahedral | [M(py)₄]ⁿ⁺ | Cu(I), Ni(II), Ag(I) wikipedia.org |

| Square Planar | [M(py)₄]ⁿ⁺ | Pd(II), Pt(II), Au(III) wikipedia.org |

Electronic Properties of Metal Complexes

The electronic properties of metal complexes containing Pyridin-4-ylmethanamine are dictated by the nature of the metal-ligand interaction, which can be understood using Ligand Field Theory and characterized by various spectroscopic techniques.

In the framework of Ligand Field Theory, pyridine and its derivatives like Pyridin-4-ylmethanamine are classified as σ-donors and weak π-acceptor ligands. wikipedia.org The nitrogen atom of the pyridine ring donates a lone pair of electrons to a vacant metal d-orbital, forming a σ-bond. The strength of this interaction, and thus the magnitude of the ligand field splitting (10Dq), is related to the basicity (pKa) of the ligand.

The π-acceptor capability arises from the interaction of the metal's d-orbitals with the π* orbitals of the pyridine ring. This π-backbonding is generally weak but can influence the electronic structure and stability of the complex, particularly with electron-rich, low-valent metals. wikipedia.orgresearchgate.net The substituent on the pyridine ring can modulate its electronic properties; for Pyridin-4-ylmethanamine, the electron-donating aminomethyl group (-CH₂NH₂) is expected to increase the electron density on the pyridine ring, enhancing its σ-donor strength compared to unsubstituted pyridine.

Spectroscopic methods are essential for probing the electronic structure of these metal complexes.

UV-Vis Spectroscopy: The UV-Vis absorption spectra of transition metal complexes provide information about d-d electronic transitions and charge-transfer bands. For d⁹ systems like Cu(II), spectra typically show broad, low-intensity absorptions in the visible region (around 640-780 nm), which are assigned to d-d transitions within the metal center. mdpi.com The position and intensity of these bands are sensitive to the coordination geometry around the Cu(II) ion. mdpi.com In addition to d-d bands, more intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed, often in the UV region. The spectra of the ligands themselves show π→π* transitions, which may be shifted upon coordination to a metal ion. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes are characterized by g-values, which are sensitive to the symmetry and nature of the ligand environment. mdpi.com For Cu(II) complexes with pyridine-based ligands, various spectral patterns, including axial and rhombic, have been observed. The g-values can help in correlating the EPR data with the local geometry of the Cu(II) center determined by other methods like X-ray diffraction. mdpi.com For instance, in axially elongated octahedral or square pyramidal geometries, which are common for Cu(II), the EPR spectrum typically shows an axial pattern with g∥ > g⊥ > 2.0023.

Table 3: Illustrative Spectroscopic Data for Pyridine-based Cu(II) Complexes

| Complex Type | Technique | Key Spectral Features | Interpretation |

|---|---|---|---|

| Cu(II) Pyridine Amides | UV-Vis | λₘₐₓ ≈ 640-780 nm mdpi.com | d-d transitions |

Applications of Metal Complexes

Metal complexes derived from pyridine-based ligands, including Pyridin-4-ylmethanamine, are investigated for a wide range of applications, leveraging their diverse structural and electronic properties.

Catalysis: Pyridine-containing metal complexes are widely used as catalysts and synthetic precursors. wikipedia.org For example, Crabtree's catalyst, an iridium-pyridine complex, is a well-known hydrogenation catalyst. wikipedia.org Group-IV metal complexes with aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization, aiming for high activity and selectivity. researchgate.net The catalytic activity of a Ni(II)-4-aminopyridine complex has also been demonstrated in the degradation of organic dyes from wastewater. ekb.eg

Fluorescence Sensing: Certain coordination polymers constructed from pyridinyl-amino acid derivatives exhibit fluorescence. researchgate.net For example, a cadmium complex has shown high selectivity and sensitivity for detecting iron (Fe³⁺) ions in aqueous solutions. researchgate.net

Biological Activity: Metal complexation can enhance the biological activity of pyridine derivatives. nih.gov Complexes of various transition metals with Schiff bases derived from aminopyridines have been screened for antimicrobial and anticancer activities, with copper complexes often showing enhanced potency. nih.govnih.gov

In Material Science (e.g., MOFs, Coordination Polymers)

The pyridin-4-ylmethanamine moiety is a valuable component in the design and synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). biosynth.com These materials are constructed from metal ions or clusters linked together by organic ligands, creating extended crystalline networks. The specific geometry and chemical nature of the ligand are critical in determining the final structure and properties of the material.

The pyridine nitrogen of the core molecule is a key site for coordination with metal centers. nih.govnih.gov This interaction is fundamental to the assembly of many CPs and MOFs. nih.gov For instance, research on analogous pyridine-dicarboxylic acid and pyridine-tricarboxylic acid linkers demonstrates how the pyridine N-donor site, in conjunction with carboxylate groups, can assemble into 2D and 3D frameworks. nih.govacs.org The adaptability of the pyridine ring allows it to accommodate the coordination preferences of various metal(II) centers, leading to significant structural diversity. nih.gov

While the aminomethyl group can also participate in coordination, it more frequently engages in hydrogen bonding, which helps to stabilize the resulting framework and direct its architecture. This is particularly evident in host-guest systems where pyridine derivatives are confined within an MOF host, with strong O-H···N hydrogen bonds influencing the material's properties. nih.gov

The resulting porous materials have shown potential in various applications. For example, coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene have demonstrated high selectivity for CO2 adsorption. mdpi.com Similarly, MOFs constructed from porphyrin-based pyridyl ligands have been successfully used as adsorbent materials for the removal of heavy metal ions like Pb(II) and Cu(II) from aqueous solutions. mdpi.com Furthermore, luminescent MOFs incorporating pyridine-substituted ligands have been developed for the sensitive and quantitative detection of pesticides. rsc.org

The table below summarizes examples of coordination polymers and MOFs built from ligands containing a pyridin-4-yl motif, illustrating their structural features and applications.

| Material Name/Type | Ligand(s) | Metal Ion(s) | Structural Features | Application(s) |

| [Zn2(bpdc)2(BPyTPE)] | (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene (BPyTPE), Biphenyl-4,4'-dicarboxylic acid (H2bpdc) | Zn(II) | Pillared-layered entangled framework | Luminescent pesticide detection. rsc.org |

| Co-MTPhPyP | 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin (TPhPyP) | Co(II) | Porous crystalline framework | Adsorption of Pb(II) and Cu(II) ions. mdpi.com |

| [Cd(dpa)(Cl)2(H2O)2]n | di-9,10-(pyridine-4-yl)-anthracene (dpa) | Cd(II) | 1D polymeric chains | Fluorescence, Cr2O72- detection. mdpi.com |

| Ionic Fe-MOF | 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy) | Fe(II) | 3D porous material with nano-scale channels | Catalysis (hydroboration). rsc.org |

As Catalytic Species

The incorporation of pyridin-4-ylmethanamine and related pyridyl ligands into metal complexes can yield potent catalytic species. The resulting coordination polymers and MOFs can function as heterogeneous catalysts, which are advantageous due to their stability and recyclability. The catalytic activity often arises from the combination of Lewis acidic metal centers and Lewis basic sites on the organic linker, such as the pyridine nitrogen atom. nih.gov

A significant application of these materials is in the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis. nih.govacs.orgnih.gov Coordination polymers constructed from pyridine-based linkers have been shown to effectively catalyze the condensation of various aldehydes with active methylene (B1212753) compounds like malononitrile. nih.govnih.govnih.gov For example, a series of CPs based on a pyridine-tricarboxylic acid linker demonstrated high product yields (up to 100%) in the Knoevenagel condensation. nih.gov The presence of the uncoordinated pyridine nitrogen atom can provide the necessary basic site to facilitate the reaction. nih.gov Similarly, a zinc coordination polymer featuring a pyridine-based amidocarboxylate ligand was found to be a highly effective and recyclable heterogeneous catalyst for both the Knoevenagel and Henry reactions. nih.govresearchgate.net

Beyond condensation reactions, metal complexes with pyridine-based ligands have proven to be efficient precatalysts for important cross-coupling reactions. Palladium(II) complexes with various 4-substituted pyridine ligands have shown high catalytic activity in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org In these systems, the electronic nature of the substituent on the pyridine ring can significantly influence the catalytic effectiveness. acs.org Additionally, cobalt complexes bearing pyridine–oxime ligands have been developed for isoprene (B109036) polymerization, achieving high activity and selectivity. mdpi.com An iron-based MOF with a pyridyl-terpyridine ligand has also been used as a precatalyst for the syn-selective hydroboration of alkynes. rsc.org

The table below details the catalytic applications of coordination compounds derived from pyridine-containing ligands.

| Catalyst Type | Ligand Type | Metal Ion | Reaction Catalyzed | Key Findings |

| Coordination Polymer | Pyridine-tricarboxylic acid | Zn(II), Cd(II), Co(II), Ni(II) | Knoevenagel Condensation | High product yields (up to 100%); catalyst is recyclable. nih.gov |

| Zinc Coordination Polymer | Pyridine-based amidocarboxylate | Zn(II) | Knoevenagel and Henry Reactions | Highly active and recyclable heterogeneous catalyst. nih.govresearchgate.net |

| Palladium(II) Complex | 4-substituted pyridines | Pd(II) | Suzuki–Miyaura and Heck Reactions | Excellent yields (>90%); activity influenced by ligand electronics. acs.org |

| Iron-MOF | 4′-pyridyl-2,2′:6′,2′′-terpyridine | Fe(II) | Hydroboration of Alkynes | Catalyst for syn-selective hydroboration under mild conditions. rsc.org |

| Cobalt(II) Complex | Pyridine-oximes | Co(II) | Isoprene Polymerization | Extremely high polymerization activity with cis-1,4-selectivity. mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization Beyond Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of Pyridin-4-ylmethanamine dihydrochloride (B599025) in solution. The formation of the dihydrochloride salt involves the protonation of both the primary amine and the pyridine (B92270) ring nitrogen. This dual protonation significantly influences the chemical shifts of the protons and carbons compared to the free base, Pyridin-4-ylmethanamine.

In the ¹H NMR spectrum, protonation of the pyridine nitrogen atom causes a substantial downfield shift of the aromatic protons due to the increased positive charge and deshielding effect on the ring. The protons ortho to the nitrogen (H2/H6) are most affected, followed by the para proton (H4, which is substituted) and the meta protons (H3/H5). Similarly, the aminomethyl (-CH₂NH₃⁺) protons also experience a downfield shift. For pyridinium (B92312) salts in general, the chemical shifts of the ring protons are sensitive to the solvent and the nature of the counter-ion. cdnsciencepub.compsu.edu

While specific high-resolution data for the dihydrochloride is not widely published, data for the related free base and other pyridinium salts provide a strong basis for expected values. nih.govchemicalbook.comchemicalbook.com

Expected ¹H and ¹³C NMR Chemical Shifts for Pyridin-4-ylmethanaminium Dihydrochloride

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| H-2, H-6 | >8.6 | >148 | Significant deshielding from adjacent protonated ring nitrogen. |

| H-3, H-5 | >7.4 | >125 | Moderate deshielding from ring protonation. |

| -CH₂- | ~4.0 | ~45 | Deshielding from adjacent protonated amino group. |

Note: These are estimated values based on data for analogous compounds. Actual values may vary.

Dynamic NMR (DNMR) studies could provide valuable information on the conformational flexibility of Pyridin-4-ylmethanamine dihydrochloride. The key rotational barrier of interest is the C4-CH₂ bond. Rotation around this bond could be influenced by steric hindrance and hydrogen bonding interactions in solution.

While no specific DNMR studies on this molecule are publicly available, research on other sterically hindered pyridine derivatives has shown that rotational barriers can be measured using techniques like 2D-EXSY NMR spectroscopy. chemicalbook.com For this compound, variable temperature NMR experiments could potentially resolve distinct conformers if the rotational energy barrier is sufficiently high, or provide thermodynamic parameters for the rotational process.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline materials. It would be particularly useful for studying this compound in its solid form, providing information that is complementary to X-ray diffraction.

Specific ssNMR data for this compound is not available in the literature. However, ssNMR studies on other pyridine-based salts have been used to characterize the solid-electrolyte interphase in batteries and to probe local environments. researchgate.net For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could be employed to:

Identify the presence of polymorphs, as different crystal packing would result in distinct chemical shifts.

Probe the protonation state and hydrogen bonding environment of the two nitrogen atoms directly.

Provide insights into the molecular dynamics in the solid state, such as the rotation of the aminomethyl group.

Vibrational Spectroscopy (IR, Raman)